molecular formula C8H16N2S B14516512 2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 62652-36-2

2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B14516512
CAS No.: 62652-36-2
M. Wt: 172.29 g/mol
InChI Key: DKMNFUZDKDQQFN-UHFFFAOYSA-N
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Description

2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of a suitable imidazole precursor with a pentylsulfanyl group. One common method involves the nucleophilic substitution reaction where a pentylthiol reacts with a halogenated imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, base (e.g., sodium hydride, NaH)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfur-containing structure.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

  • 2-(Pentylsulfanyl)acetic acid
  • 2-(Pentylsulfanyl)succinic acid
  • 2-Pentylsulfanyl-1H-benzimidazole

Comparison: 2-(Pentylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific imidazole ring structure combined with a pentylsulfanyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 2-(Pentylsulfanyl)acetic acid and 2-(Pentylsulfanyl)succinic acid contain carboxylic acid groups, which can significantly alter their reactivity and solubility. On the other hand, 2-Pentylsulfanyl-1H-benzimidazole has a benzimidazole ring, which may result in different biological activities and target interactions.

Properties

CAS No.

62652-36-2

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

2-pentylsulfanyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C8H16N2S/c1-2-3-4-7-11-8-9-5-6-10-8/h2-7H2,1H3,(H,9,10)

InChI Key

DKMNFUZDKDQQFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NCCN1

Origin of Product

United States

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